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Odorranain-A-RA1 peptide precursor

Cat. No.: B1578473
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Description

The Odorranain-A-RA1 peptide precursor is a genetically encoded molecule isolated from the skin secretions of the diskless odorous frog, Odorrana grahami . This precursor protein is processed to yield mature, bioactive antimicrobial peptides (AMPs) that serve as a critical component of the frog's innate immune defense. AMPs derived from amphibian precursors like Odorranain-A-RA1 are a subject of intensive research due to their potential as novel anti-infective agents, especially in the face of growing global antibiotic resistance. These peptides typically exhibit broad-spectrum activity against a range of microorganisms, including bacteria, fungi, and viruses. The primary mechanism of action for many such AMPs involves their cationic and amphipathic nature, which allows them to interact with and disrupt the anionic membranes of microbial pathogens. This action can occur through various models, including pore formation or a carpet-like mechanism, leading to cell lysis and death. This non-specific, membrane-targeting mechanism is a key research interest, as it is believed to reduce the likelihood of pathogens developing resistance compared to conventional antibiotics. Researchers utilize this precursor and its derived peptides to explore fundamental antimicrobial mechanisms, study host-pathogen interactions, and as lead compounds for the design and optimization of new therapeutic molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

PISLSFCDQERDADEEEGSENGAEDKK

Origin of Product

United States

Genetic and Molecular Biology of Odorranain a Ra1 Precursor

Gene and cDNA Cloning of Odorranain-A-RA1 Precursor

The identification of the Odorranain-A-RA1 precursor, like many other amphibian antimicrobial peptides, is achieved through molecular cloning techniques, primarily using complementary DNA (cDNA) libraries. nih.govnih.gov While direct studies cloning Odorranain-A-RA1 are not detailed in the public literature, the established methodology for related peptides in the Odorrana genus provides a clear blueprint.

The process typically begins with the extraction of total RNA from the frog's skin, a primary site of AMP synthesis. This RNA is then used as a template for reverse transcriptase to create a cDNA library. A key to isolating AMP-encoding genes is the design of primers based on highly conserved sequences within the signal peptide region of the precursor molecules. nih.govmdpi.com This region shows remarkable similarity across numerous amphibian AMP families, making it an ideal target for "shotgun" cloning approaches that can reveal a wide diversity of peptide precursors from a single library. nih.gov

Researchers utilize a forward primer designed from the conserved signal sequence and a reverse primer that anneals to the poly-A tail of the messenger RNA (mRNA). This allows for the specific amplification of the full-length coding sequences of the peptide precursors. Subsequent sequencing of these amplified clones reveals the tripartite structure of the precursor, including the sequence for the mature peptide. nih.govresearchgate.net The presence of Odorranain-A-RA1 and its homologs in protein and gene databases, with notations of "evidence at transcript level," confirms their discovery through this well-established cDNA cloning methodology. uniprot.orguniprot.org

Table 1: General Methodology for Antimicrobial Peptide cDNA Cloning

StepDescriptionRationale
1. RNA Extraction Total RNA is isolated from the skin of Odorrana andersonii.Skin is the primary tissue for the synthesis of defense peptides.
2. cDNA Synthesis A cDNA library is generated from the extracted RNA using reverse transcriptase.cDNA provides a stable copy of the expressed genes (mRNA) and lacks introns, allowing for expression studies. mdpi.com
3. Primer Design Degenerate forward primers are designed based on conserved signal peptide sequences of known amphibian AMPs. A poly-T reverse primer is used.The high conservation of the signal peptide region allows for the amplification of a wide range of AMP precursor cDNAs. nih.gov
4. PCR Amplification The designed primers are used to amplify the full coding sequences of the AMP precursors from the cDNA library.This step selectively isolates the genes of interest from the entire transcriptome.
5. Cloning & Sequencing The amplified DNA fragments are cloned into vectors and sequenced.Sequencing reveals the full nucleotide and deduced amino acid sequence of the precursor peptide. nih.gov

Genomic Organization and Transcriptional Regulation of Odorranain Precursor Genes

The genes encoding odorranain precursors are part of large, multigenic families. nih.gov This genetic characteristic, common among anuran antimicrobial peptides, allows for the generation of a diverse arsenal (B13267) of defense molecules from a set of related genes. nih.gov Studies on other ranid frogs have shown that these gene families exhibit high diversity, with evidence of strong positive (diversifying) selection acting on the region that codes for the mature peptide. diva-portal.org This rapid evolution is likely driven by the co-evolutionary arms race between the frog and the diverse microbial pathogens in its environment.

The genomic structure of these genes typically shows a conserved organization. The precursor-encoding sequence is divided into distinct domains that correspond to the functional parts of the resulting peptide. While the specific promoters and enhancers controlling odorranain gene expression have not been fully characterized, the regulation of AMP genes in amphibians is known to be inducible. nih.gov Expression is upregulated in response to physical injury or microbial infection, forming a key part of the animal's innate immune response. In insects, this regulation is managed by specific signaling pathways like the Toll and JNK pathways, and it is likely that analogous systems control AMP transcription in amphibians. diva-portal.org

Architecture of the Odorranain-A-RA1 Precursor Peptide: Signal Peptide, Propeptide, and Mature Peptide Domains

The precursor protein of Odorranain-A-RA1 has a canonical tripartite architecture found in virtually all amphibian skin antimicrobial peptides. nih.govnih.govnih.gov This structure consists of three distinct domains: an N-terminal signal peptide, a central acidic propeptide, and the C-terminal mature peptide.

Signal Peptide: This initial segment, typically 22 amino acids long, guides the nascent polypeptide into the endoplasmic reticulum for secretion. uniprot.orguniprot.org This sequence is highly conserved across different AMP families and is cleaved from the precursor by a signal peptidase during the initial stages of protein processing. nih.govnih.gov

Propeptide (Acidic Spacer): Following the signal peptide is a highly acidic region rich in amino acids like glutamic and aspartic acid. mdpi.comnih.gov This domain is thought to serve several functions: it neutralizes the cationic charge of the mature peptide, thereby protecting the host's cells from lytic activity during synthesis and transport. It may also play a role in guiding the correct folding of the mature peptide. This propeptide region is terminated by a specific dibasic cleavage site, most commonly Lys-Arg (K-R), which is recognized by pro-protein convertases that release the mature peptide. nih.govnih.gov

Mature Peptide Domain: This is the final, biologically active portion of the precursor. For Odorranain-A-RA1, this domain constitutes the antimicrobial peptide itself. In contrast to the highly conserved signal peptide, the mature peptide domains are hypervariable, a result of evolutionary pressure to target a wide spectrum of microbes. nih.govdiva-portal.org

Table 2: Domain Architecture of Representative Odorranain Precursors from Odorrana andersonii

Precursor ProteinTotal Length (aa)Signal Peptide (Positions)Propeptide/Chain (Positions)Mature Peptide FamilyUniProt Accession
Odorranain-F-RA1 711-2223-71Brevinin-2/EsculentinD2K8I2 uniprot.org
Odorranain-O-RA 631-2223-63UnknownE3SZH6

Data sourced from UniProt database entries.

Comparative Genomic Analysis of Odorranain Precursors and Homologs

Comparative analysis places the odorranain family within the broader context of ranid frog antimicrobial peptides. Phylogenetic studies based on mitochondrial genes have mapped the evolutionary relationships between different species within the Odorrana genus, providing a framework for understanding the diversification of their AMPs. nih.govresearchgate.net

Genomic and peptidomic analyses reveal that odorranains share significant homology with other well-known AMP families, such as the brevinins, esculentins, nigrocins, and temporins. nih.govnih.govnih.gov For instance, Odorranain-F-RA2 is classified within the Brevenin/esculentin/gaegurin/rugosin family based on its domain signatures. bicnirrh.res.in This suggests a common evolutionary origin for these peptide families, with diversification leading to the vast array of AMPs seen today.

A consistent finding from comparative studies is the pattern of molecular evolution within the precursor genes. The regions encoding the signal peptide and the acidic propeptide are highly conserved, reflecting their essential and conserved roles in secretion and processing. nih.gov In stark contrast, the mature peptide-coding region is hypervariable, showing signs of rapid evolution and diversifying selection. diva-portal.org This evolutionary pattern ensures that frogs can generate novel peptides to counter evolving microbial threats while maintaining the fundamental machinery for producing and secreting them.

Biosynthesis and Post Translational Modification Pathways of Odorranain a Ra1 Precursor

Ribosomal Synthesis of Odorranain-A-RA1 Precursor

The journey of Odorranain-A-RA1 begins, as with all proteins, at the ribosome. The genetic code for the peptide is transcribed from DNA into messenger RNA (mRNA). This mRNA transcript is then translated by ribosomes into a polypeptide chain. This initial product is not the mature, active peptide but a larger, inactive precursor molecule known as a prepropeptide. researchgate.netmdpi.com

Analysis of cDNA libraries from the skin of Odorrana species reveals that the precursors for antimicrobial peptides like Odorranain-A-RA1 have a conserved three-domain structure nih.govqub.ac.ukuniprot.org:

An N-terminal signal peptide sequence.

A central, highly acidic propeptide region.

The C-terminal mature peptide sequence, which will become the functional antimicrobial agent.

The signal peptide acts as a molecular "zip code," directing the nascent polypeptide to the endoplasmic reticulum (ER) for further processing and secretion. The acidic propeptide is thought to play a crucial role in preventing the mature peptide from exhibiting premature biological activity within the host's cells and may assist in proper folding. researchgate.netnih.gov A representative example from the same frog species, the Odorranain-O-RA peptide precursor, illustrates this typical architecture. uniprot.org

Enzymatic Processing and Cleavage Mechanisms of the Precursor

Once synthesized, the Odorranain-A-RA1 prepropeptide undergoes a series of precise enzymatic cuts to liberate the mature peptide. This multi-step cleavage process is essential for the activation of the molecule.

Role of Signal Peptidases in Odorranain Precursor Processing

After the prepropeptide is directed to the endoplasmic reticulum, the first cleavage event occurs. This step is mediated by a class of enzymes known as signal peptidases . kmmc.cnnih.gov These enzymes recognize a specific site at the junction of the signal peptide and the propeptide region.

The primary function of the signal peptide is to guide the nascent protein into the secretory pathway. kmmc.cn Once this targeting function is complete, the signal peptide is cleaved off. This cleavage converts the prepropeptide into a propeptide, which is then transported further along the secretory pathway for additional processing. For instance, in the closely related Odorranain-O-RA precursor from Odorrana andersonii, the signal peptide is a 22-amino-acid sequence at the N-terminus, which is removed by a signal peptidase. uniprot.org

Propeptide Convertase Processing Sites and Specificity

Following the removal of the signal peptide, the resulting propeptide must be cleaved to release the final, active mature peptide. This crucial step is carried out by propeptide convertases (PPCs), a family of serine proteases. In amphibians, these enzymes typically recognize and cleave at specific sites marked by basic amino acid residues, such as Lysine (Lys) and Arginine (Arg).

The acidic propeptide region of the Odorranain precursor contains these cleavage signals, often a paired basic residue motif (e.g., -Lys-Arg-), immediately preceding the N-terminus of the mature peptide sequence. researchgate.net The acidic nature of the propeptide is believed to neutralize the cationic (positively charged) mature peptide, ensuring it remains inactive and non-toxic to the frog's own cells before secretion. nih.gov The cleavage by a propeptide convertase liberates the mature peptide, which is then stored in skin glands, ready for release. nih.gov

Key Post-Translational Modifications (PTMs) and Associated Enzymes in Odorranain Biosynthesis

Beyond enzymatic cleavage, the Odorranain-A-RA1 peptide may undergo other chemical modifications, known as post-translational modifications (PTMs). These modifications are vital for the structural integrity and biological function of the final peptide.

Disulfide Bond Formation and Its Structural Implications

A defining feature of many Odorranain peptides and other related frog AMPs is the presence of an intramolecular disulfide bond. nih.govnih.gov This bond forms between the thiol groups of two cysteine residues within the peptide chain. The formation of this covalent linkage is an oxidative process that occurs within the endoplasmic reticulum and is catalyzed by specific enzymes.

This disulfide bridge creates a cyclic structure within the peptide. For many ranid (true frog) peptides, this structure is part of a conserved C-terminal heptapeptide (B1575542) loop known as the "Rana box". mdpi.comqub.ac.uk This structural constraint is critical; it stabilizes the peptide's three-dimensional conformation, which is often an α-helix, and protects it from degradation by proteases. nih.govmdpi.com This stability is essential for the peptide to remain active in the harsh extracellular environment where it encounters pathogenic microbes.

Other Identified Modifications Relevant to Odorranain Peptides

However, comprehensive studies of the peptides from Chinese odorous frogs, including Odorrana andersonii, have indicated that post-translational modifications other than disulfide bond formation are relatively rare. nih.gov This suggests that while modifications like amidation are possible within the broader family of amphibian AMPs, the biological activity of many Odorranain peptides may rely primarily on their amino acid sequence and disulfide-stabilized structure alone.

Leader Peptide Recognition and Guiding in Post-Translational Modification

The biosynthesis of Odorranain-A-RA1 begins with the translation of its corresponding mRNA into a prepropeptide. This precursor molecule is a tripartite structure, comprising an N-terminal signal peptide, an acidic leader peptide (or propeptide), and the C-terminal mature Odorranain-A-RA1 peptide. The leader peptide plays a crucial, albeit transient, role in the lifecycle of the mature peptide, primarily by ensuring its correct processing and preventing premature activity.

Research on antimicrobial peptides from various Odorrana species, such as Odorrana ishikawae and Odorrana grahami, has consistently revealed the presence of a conserved architecture in their precursor proteins. nih.govnih.gov This architecture includes a signal peptide, an N-terminal acidic spacer domain (the leader peptide), and the mature antimicrobial peptide at the C-terminus. nih.gov The leader peptide of amphibian AMPs is typically rich in acidic amino acid residues. nih.gov This acidic nature is thought to neutralize the cationic charge of the mature peptide, thus rendering the precursor inactive and preventing it from disrupting the membranes of the host's own cells during its transit through the secretory pathway. nih.govresearchgate.net

A critical step in the maturation of Odorranain-A-RA1 is the proteolytic cleavage that liberates the active peptide from its precursor. This process is highly specific and relies on the recognition of particular amino acid sequences by a class of enzymes known as proprotein convertases. nih.govwikipedia.orgnih.gov In the precursors of many Odorrana antimicrobial peptides, a dibasic cleavage site, typically Lys-Arg, is found immediately preceding the N-terminus of the mature peptide sequence. nih.gov This Lys-Arg motif is a canonical recognition site for proprotein convertases, such as furin. wikipedia.orgnih.gov The leader peptide's primary guiding function is to present this specific cleavage site to the appropriate proprotein convertase within the granular glands of the frog's skin.

While the precise proprotein convertases involved in the maturation of Odorranain-A-RA1 in Odorrana andersonii have not been definitively identified, the presence of the Lys-Arg processing site strongly implies their involvement. nih.gov The endopeptidase recognizes and cleaves the precursor at this specific site, releasing the mature and active Odorranain-A-RA1 peptide, which is then stored in the granular glands until it is secreted in response to injury or stress.

The table below summarizes the key components of the Odorranain-A-RA1 precursor and the recognized roles of the leader peptide.

Precursor DomainKey CharacteristicsRecognized Function in Post-Translational Modification
Signal Peptide N-terminal hydrophobic sequenceDirects the prepropeptide into the endoplasmic reticulum for secretion.
Leader Peptide (Propeptide) Acidic amino acid-rich region- Neutralizes the cationic mature peptide, preventing premature cytotoxic activity. - Presents the dibasic cleavage site (e.g., Lys-Arg) for recognition by proprotein convertases. - May assist in the correct folding of the mature peptide.
Mature Odorranain-A-RA1 Peptide C-terminal, typically cationic and amphipathicThe final, biologically active antimicrobial peptide.

This table is based on the general structure of amphibian antimicrobial peptide precursors and specific findings for peptides from the Odorrana genus.

In essence, the leader peptide acts as a temporary chaperone and a molecular guidepost. Its recognition by cellular machinery ensures that the potent antimicrobial activity of Odorranain-A-RA1 is unleashed only at the appropriate time and place, namely, upon secretion from the skin glands as a component of the frog's innate immune defense.

Functional Characterization and Mechanisms of Action of Processed Odorranain Peptides in Model Systems

Biological Roles in Amphibian Innate Immunity and Defense Mechanisms

Antimicrobial peptides (AMPs), including the odorranain family, are crucial components of the innate immune system in amphibians. nih.govnih.govmdpi.com They represent a primary line of defense against invading pathogens. nih.govmdpi.com Stored as inactive precursors in granular glands within the frog's skin, these peptides are rapidly processed and secreted onto the skin surface in response to injury or stress. nih.govmdpi.com This secretion forms a chemical barrier that can prevent colonization and infection by a wide array of microbes present in their environment. mdpi.com The presence of a diverse arsenal (B13267) of AMPs in amphibian skin secretions is a key evolutionary adaptation for survival in pathogen-rich habitats. nih.gov The primary role of these peptides is to directly kill microbes, thereby preventing infections from taking hold. nih.govmdpi.com

Antimicrobial Activities Against Pathogenic Microorganisms in Vitro

The odorranain family of peptides has demonstrated broad-spectrum antimicrobial activity in laboratory settings. researchgate.netresearchgate.net Their efficacy varies depending on the specific peptide and the target microorganism, but they have shown inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net The antimicrobial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

Processed odorranain peptides have shown significant activity against various Gram-positive bacteria. researchgate.netresearchgate.netmdpi.com Studies on peptides from the Odorrana genus indicate that MIC values against Gram-positive species can range from 2 to 90 µg/mL. researchgate.netresearchgate.net For instance, odorranain-HP, derived from Odorrana grahami, is active against Staphylococcus aureus. researchgate.net Similarly, the peptide odorranain-NR shows antimicrobial effects against S. aureus. researchgate.net The effectiveness of these peptides is linked to their ability to interact with and disrupt the bacterial cell envelope, which in Gram-positive bacteria is characterized by a thick peptidoglycan layer.

Peptide Family/AnalogueGram-Positive BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Odorranain PeptidesGeneral2 - 90 researchgate.netresearchgate.net
Odorranain-HPStaphylococcus aureusActive (Specific MIC not stated) researchgate.net
Odorranain-NRStaphylococcus aureusActive (Specific MIC not stated) researchgate.net

The activity of odorranain peptides against Gram-negative bacteria is also well-documented, with reported MICs ranging from 3 to 50 µg/mL. researchgate.netresearchgate.net However, the efficacy can be more variable compared to Gram-positive bacteria. For example, while odorranin-hydroxyprogesterone (OHP) demonstrates activity against Escherichia coli and Helicobacter pylori, the related peptide odorranain-NR was found to be inactive against the ATCC 25922 strain of E. coli. researchgate.netnih.gov This selectivity highlights the nuanced interactions between specific peptide structures and the complex outer membrane of Gram-negative bacteria, which features a lipopolysaccharide (LPS) layer that can pose a barrier to AMPs. mdpi.com

Peptide Family/AnalogueGram-Negative BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Odorranain PeptidesGeneral3 - 50 researchgate.netresearchgate.net
Odorranin-hydroxyprogesterone (OHP)Escherichia coliActive (Specific MIC not stated) researchgate.net
Odorranin-hydroxyprogesterone (OHP)Helicobacter pyloriActive (Specific MIC not stated) researchgate.net
Odorranain-NREscherichia coli (ATCC 25922)Inactive nih.gov

Several peptides from the Odorrana genus are effective against pathogenic fungi, with MIC values reported to be in the range of 1-50 µg/mL. researchgate.netresearchgate.net A related brevinin-1 peptide from Odorrana schmackeri showed significant activity against the yeast Candida albicans. mdpi.com This antifungal activity is crucial for amphibians, as they are susceptible to devastating fungal diseases, such as chytridiomycosis. nih.gov The ability of these peptides to combat fungi underscores their broad-spectrum capabilities as defense molecules.

Peptide Family/AnalogueFungus/YeastMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Odorranain PeptidesGeneral1 - 50 researchgate.netresearchgate.net
Brevinin-1OS (from Odorrana)Candida albicansActive (Specific MIC not stated) mdpi.com

Molecular Mechanisms of Action on Microbial Targets

The antimicrobial activity of odorranain peptides is primarily attributed to their direct interaction with and disruption of microbial cell membranes. mdpi.com These peptides are typically cationic and amphipathic, properties that are essential for their mechanism of action. mdpi.com

The positively charged nature of odorranain peptides facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comstudy.com Following this initial binding, the hydrophobic regions of the peptides insert into the lipid bilayer, leading to membrane destabilization and permeabilization. mdpi.com

Electron microscopy studies of related peptides have shown that this interaction leads to the disruption of membrane integrity and the subsequent release of cytoplasmic contents, resulting in rapid cell death. mdpi.com Several models have been proposed to describe this process, including the "barrel-stave," "carpet," and "toroidal pore" models, all of which involve the peptide altering the membrane structure to form pores or channels. nih.govresearchgate.net This mechanism of direct physical disruption of the membrane is a key advantage of AMPs, as it is more difficult for microbes to develop resistance against compared to antibiotics that have specific metabolic targets. nih.gov

Intracellular Target Interactions of Odorranain Peptides

No specific research data is available for Odorranain-A-RA1.

Receptor Interactions and Cellular Signaling Pathways in Model Organisms

No specific research data is available for Odorranain-A-RA1.

Future Research Perspectives and Conceptual Applications of Odorranain a Ra1 Precursor Knowledge

Elucidating Unexplored Biological Roles and Regulatory Networks of Odorranain Peptides

The antimicrobial activity of mature odorranain peptides is a key component of the frog's innate immune system. nih.gov However, the full spectrum of their biological functions and the intricate networks that regulate their production remain largely to be explored.

Future research should focus on the comprehensive elucidation of the biological roles of the entire family of odorranain peptides. Molecular cloning studies have revealed that the precursor for odorranain peptides, including those similar to Odorranain-A-RA1, typically consists of a signal peptide, an acidic spacer region, and the C-terminal sequence of the mature antimicrobial peptide. nih.govmdpi.com This tripartite structure is a hallmark of many amphibian antimicrobial peptide (AMP) precursors, which are synthesized in the skin's granular glands and processed post-translationally before being stored for release upon stress or injury. mdpi.com

A significant area for future investigation is the regulatory network governing the expression of odorranain genes. It is known that the synthesis of amphibian AMPs can be triggered by environmental factors, such as temperature changes that favor microbial growth. nih.govulster.ac.uk However, the specific signaling pathways and transcription factors that control the induction of odorranain gene expression are not well understood. Research into the promoter regions of these genes could identify key regulatory elements and the proteins that bind to them, potentially revealing how the frog's immune system senses and responds to pathogenic threats. For instance, studies on other amphibian AMPs suggest the involvement of pathways like NF-kB in regulating gene transcription. uniroma1.it Furthermore, some amphibian peptides have been shown to activate signaling pathways such as the MAPK pathway, which is involved in cellular processes like proliferation and migration, suggesting that odorranain peptides may also have roles beyond direct antimicrobial action, such as in wound healing. frontiersin.orgnih.gov

Advanced Methodological Development for Comprehensive Precursor and Peptide Characterization

A thorough understanding of the Odorranain-A-RA1 precursor and its final peptide product necessitates the application of advanced analytical techniques. While basic characterization provides foundational data, a deeper level of analysis is required to unlock its full potential.

Interactive Table: Key Characterization Techniques for Peptide Analysis

TechniqueApplication in Peptide CharacterizationInsights Gained
High-Performance Liquid Chromatography (HPLC) Separation and purification of the mature peptide from complex mixtures.Purity assessment and quantification.
Mass Spectrometry (MS) Determination of molecular weight and amino acid sequence.Verification of peptide identity and detection of modifications.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the peptide for detailed sequencing, including de novo sequencing.Unambiguous sequence confirmation and identification of post-translational modifications.
High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) Highly accurate mass determination of the precursor and mature peptide.Precise molecular formula determination and differentiation from other peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the three-dimensional structure of the peptide in solution.Understanding of the peptide's conformation, which is crucial for its biological activity.
Circular Dichroism (CD) Spectroscopy Analysis of the peptide's secondary structure (e.g., alpha-helix, beta-sheet).Insight into the structural changes of the peptide in different environments (e.g., in the presence of a membrane).

Future research would benefit from the application of these advanced methods to the Odorranain-A-RA1 precursor. For instance, sophisticated mass spectrometry techniques like tandem mass spectrometry (MS/MS) are crucial for de novo sequencing and identifying any post-translational modifications that might be critical for the peptide's function. nih.gov Furthermore, high-resolution mass spectrometry can provide highly accurate mass measurements, which is essential for confirming the elemental composition of the peptide. nih.gov

To fully understand its mechanism of action, determining the three-dimensional structure of the mature Odorranain-A peptide is paramount. Two- and three-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the solution structure of peptides, providing detailed insights into their folding and conformational dynamics. researchgate.net This structural information is invaluable for understanding how the peptide interacts with bacterial membranes, its primary target.

Conceptual Potential in Peptide Engineering and Rational Design for Biological Applications

The knowledge gleaned from the Odorranain-A-RA1 precursor and its active peptide can serve as a blueprint for the rational design of novel peptides with enhanced therapeutic properties. Peptide engineering offers the potential to optimize the natural antimicrobial activity of odorranains while minimizing any undesirable effects.

One conceptual application lies in the design of synthetic analogues . By understanding the structure-activity relationship of the native peptide, researchers can make targeted amino acid substitutions to improve its potency, stability, and selectivity for microbial over host cells. For example, modifications can be made to enhance the peptide's amphipathic character, which is often crucial for its membrane-disrupting activity.

Another promising area is the use of odorranain-based peptides in biomaterials and nanotechnology . Peptides can be attached to the surfaces of materials to confer antimicrobial properties, creating self-sterilizing surfaces for medical devices or food packaging. Furthermore, these peptides could be engineered to self-assemble into nanostructures, such as nanotubes or hydrogels, for applications in drug delivery and tissue engineering.

Computational and bioinformatic approaches will be instrumental in these endeavors. By analyzing the sequences of a large number of amphibian antimicrobial peptides, including the odorranain family, researchers can identify conserved motifs and key physicochemical properties associated with high antimicrobial efficacy. This information can then be used to computationally design novel peptide sequences with predicted high activity, which can then be synthesized and tested. This rational design process can significantly accelerate the discovery of new and potent antimicrobial agents.

Q & A

Q. How should researchers integrate multi-omics data to study the peptide’s biosynthetic pathway?

  • Methodological Answer : Combine transcriptomics (RNA-Seq of secretory glands) with proteomics (LC-MS/MS) to identify precursor processing enzymes. Systems biology tools (e.g., KEGG pathway mapping) contextualize findings .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Fit data to a sigmoidal curve (four-parameter logistic model) to calculate LD50 values. Use bootstrapping for confidence intervals and assess goodness-of-fit via R² .

Q. How can researchers ensure reproducibility in circular dichroism (CD) spectroscopy results?

  • Methodological Answer : Standardize buffer conditions (pH, ionic strength) and perform triplicate scans. Report mean residue ellipticity (MRE) values and normalize data to peptide concentration .

Q. What guidelines should be followed when reporting conflicting bioactivity results across species?

  • Methodological Answer : Clearly document experimental conditions (e.g., cell line origin, culture media). Use species reactivity tables to highlight variations and discuss evolutionary implications .

Research Design and Ethical Compliance

Q. How can the PICOT framework structure clinical-translation studies for this compound?

  • Methodological Answer : Define Population (e.g., murine infection models), Intervention (peptide dosage), Comparison (standard antibiotics), Outcome (bacterial load reduction), and Time frame (7-day treatment). Align with ARRIVE guidelines for preclinical reporting .

Q. What are common pitfalls in peptide stability studies, and how can they be mitigated?

  • Methodological Answer : Avoid degradation by storing peptides in lyophilized form at -80°C. Use stability-indicating assays (e.g., HPLC purity checks) at multiple timepoints .

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